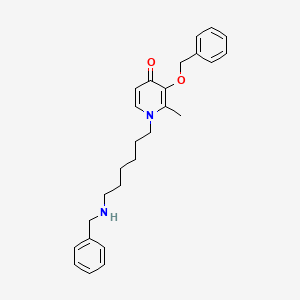
(1'S,2'S)-Nicotine 1'-Oxide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’S,2’S)-Nicotine 1’-Oxide-d3 is a deuterated derivative of nicotine 1’-oxide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can be useful in various scientific studies, including metabolic and pharmacokinetic research. Nicotine 1’-oxide itself is a metabolite of nicotine, which is an alkaloid found in tobacco plants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2’S)-Nicotine 1’-Oxide-d3 typically involves the oxidation of nicotine-d3. The deuterium-labeled nicotine can be synthesized by the reduction of nicotine using deuterium gas or deuterated reducing agents. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of (1’S,2’S)-Nicotine 1’-Oxide-d3 would likely follow similar steps but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(1’S,2’S)-Nicotine 1’-Oxide-d3 can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other nicotine metabolites.
Reduction: Reduction can revert it back to nicotine-d3.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Deuterium gas, deuterated reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized nicotine metabolites.
Reduction: Nicotine-d3.
Substitution: Various substituted nicotine derivatives.
科学研究应用
(1’S,2’S)-Nicotine 1’-Oxide-d3 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its pharmacokinetics and potential therapeutic effects.
Industry: Used in the development of deuterated drugs and other chemical products.
作用机制
The mechanism of action of (1’S,2’S)-Nicotine 1’-Oxide-d3 involves its interaction with nicotinic acetylcholine receptors in the nervous system. The deuterium labeling allows researchers to track its metabolic fate and understand its pharmacokinetics and dynamics in the body.
相似化合物的比较
Similar Compounds
Nicotine: The parent compound, widely studied for its effects on the nervous system.
Nicotine 1’-Oxide: The non-deuterated form, used in similar research applications.
Deuterated Nicotine: Used to study the effects of deuterium labeling on nicotine’s properties.
Uniqueness
(1’S,2’S)-Nicotine 1’-Oxide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
181.25 g/mol |
IUPAC 名称 |
3-[(1S,2S)-1-oxido-1-(trideuteriomethyl)pyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1/i1D3 |
InChI 键 |
RWFBQHICRCUQJJ-HIOFDTQASA-N |
手性 SMILES |
[2H]C([2H])([2H])[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] |
规范 SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B15141225.png)

![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)




![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)


